molecular formula C9H4NO4-3 B1260148 5,6-Dioxidoindole-2-carboxylate

5,6-Dioxidoindole-2-carboxylate

Cat. No.: B1260148
M. Wt: 190.13 g/mol
InChI Key: YFTGOBNOJKXZJC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dioxidoindole-2-carboxylate is a central molecular unit in the biosynthesis of eumelanin, the brown-to-black pigment found in mammalian skin, hair, and eyes . This compound, more commonly referenced in its protonated form as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), is an oxidative metabolite of tyrosine and a critical monomer that incorporates directly into the growing melanin polymer . Research into this indole derivative is primarily focused on understanding the pathway of melanogenesis and the structure of the final melanin pigment, which provides photoprotection through its broad UV-visible absorption profile and possesses antioxidant properties . Beyond its biological role, this compound serves as a versatile precursor for the synthesis of bioinspired functional materials. Oxidative polymerization of DHICA and its derivatives yields melanin-like pigments that are of significant interest for applications in dermocosmetic formulations, owing to their favorable solubility and ability to cover the UVA and visible region of the spectrum . The carboxylate functionality provides a synthetic handle for further chemical elaboration, enabling the creation of various amides and other derivatives designed to tune the physical properties, such as solubility and chromophore characteristics, of the resulting polymeric materials for specific research applications . This makes this compound a valuable reagent for scientists exploring advanced polymeric materials, novel sunscreens, and the fundamental chemistry of pigments.

Properties

Molecular Formula

C9H4NO4-3

Molecular Weight

190.13 g/mol

IUPAC Name

5,6-dioxido-1H-indole-2-carboxylate

InChI

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14)/p-3

InChI Key

YFTGOBNOJKXZJC-UHFFFAOYSA-K

Canonical SMILES

C1=C2C=C(NC2=CC(=C1[O-])[O-])C(=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Oxidation with Hexacyanoferrates

The oxidation of DOPA using potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) under alkaline conditions remains the most widely cited method for DHICA synthesis. In this approach, DOPA undergoes oxidative cyclization to form dopachrome, which is subsequently reduced to DHICA using sodium metabisulfite (Na₂S₂O₅). A representative procedure involves dissolving DOPA (1 g, 5.07 mmol) in deionized water under a nitrogen atmosphere, followed by gradual addition of K₃[Fe(CN)₆] (6.68 g, 20.3 mmol) and potassium bicarbonate (KHCO₃, 2.54 g, 25.4 mmol). The reaction is quenched with Na₂S₂O₅, acidified to pH 3, and extracted with ethyl acetate to yield DHICA as a greyish powder with an 86% yield.

Critical Parameters :

  • Anaerobic conditions : Essential to prevent overoxidation to melanin.
  • pH control : Adjusting to pH 3 ensures precipitation of DHICA while minimizing side reactions.

Alternative Oxidizing Agents

Recent studies explore substitutes for hexacyanoferrates, such as sodium periodate (NaIO₄) and manganese dioxide (MnO₂), though these often result in lower yields (<70%) due to competing polymerization reactions.

Hemetsberger–Knittel Indole Synthesis

Four-Step Synthetic Route

This method involves veratric aldehyde (1 ) and methyl azidoacetate, proceeding through nitrene generation and cyclization to form a methylated indole intermediate. Demethylation with boron tribromide (BBr₃) yields DHICA.

Procedure :

  • Condensation : Veratric aldehyde reacts with methyl azidoacetate at 50–55°C.
  • Cyclization : Thermal generation of nitrene forms 5,6-dimethoxyindole-2-carboxylate.
  • Demethylation : BBr₃ cleaves methyl ethers to phenolic hydroxyls.

Yield : ~65–70%, limited by side reactions during demethylation.

CuI-Catalyzed Coupling and Fischer Indole Synthesis

Coupling of 2-Bromo-4,5-dimethoxybenzaldehyde

A streamlined approach utilizes CuI-catalyzed coupling of 2-bromo-4,5-dimethoxybenzaldehyde (2 ) with ethyl isocyanoacetate. Cyclization and hydrolysis yield 5,6-dimethoxyindole-2-carboxylic acid, which is demethylated with BBr₃.

Advantages :

  • Fewer steps : Reduces purification challenges.
  • Scalability : Adaptable to kilogram-scale production.

Fischer Indole Synthesis

[(3,4-Dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester undergoes acid-catalyzed rearrangement in polyphosphoric acid to form indole-2-carboxylate, followed by demethylation.

Enzymatic Synthesis from Dopachrome

In Vitro Enzymatic Conversion

Dopachrome conversion factor (DCF), purified from melanoma cells, catalyzes the isomerization of dopachrome to DHICA under physiological conditions (pH 6.8, 37°C). This method avoids harsh reagents but is limited by enzyme availability.

Key Insight : Enzymatic synthesis underscores DHICA’s role as a melanin precursor in vivo.

Industrial-Scale Methods from Patents

Nitrotoluene and Diethyl Oxalate Route (CN102020600B)

This patent describes a cost-effective synthesis starting from o-nitrotoluene and diethyl oxalate:

  • Condensation : Sodium ethoxide catalyzes formation of a nitrophenyl intermediate.
  • Reduction : Hydrazine hydrate reduces nitro groups to amines.
  • Cyclization : Acidic conditions promote indole ring formation.

Yield : 75–80% after purification.

Nintedanib Intermediate Synthesis (CN112592307B)

While primarily targeting nintedanib, this patent details acetylation and coupling steps applicable to indole-2-carboxylate derivatives. Key reagents include triethyl orthobenzoate and acetic anhydride, with yields exceeding 80%.

Comparative Analysis of Methods

Method Reagents Yield Scalability Complexity
DOPA Oxidation K₃[Fe(CN)₆], Na₂S₂O₅ 86% High Moderate
Hemetsberger–Knittel BBr₃, veratric aldehyde 65–70% Low High
CuI-Catalyzed Coupling CuI, BBr₃ 75% Moderate Moderate
Enzymatic Dopachrome conversion factor N/A Low Low
Patent (CN102020600B) Hydrazine hydrate 75–80% High Moderate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dioxidoindole-2-carboxylate
Reactant of Route 2
5,6-Dioxidoindole-2-carboxylate

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